molecular formula C21H16N2O2 B11675298 N'-[(E)-anthracen-9-ylmethylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11675298
M. Wt: 328.4 g/mol
InChI Key: BKQJRAUZOKDRHA-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones.

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s hydrazone group can participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE is unique due to its anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence or other optical properties. Additionally, the furan ring enhances its reactivity and potential for forming diverse chemical derivatives.

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C21H16N2O2/c1-14-17(10-11-25-14)21(24)23-22-13-20-18-8-4-2-6-15(18)12-16-7-3-5-9-19(16)20/h2-13H,1H3,(H,23,24)/b22-13+

InChI Key

BKQJRAUZOKDRHA-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.